molecular formula C13H17FO2 B7868494 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one CAS No. 1094748-76-1

1-(5-Fluoro-2-methoxyphenyl)hexan-1-one

Cat. No.: B7868494
CAS No.: 1094748-76-1
M. Wt: 224.27 g/mol
InChI Key: PITTZRGDXFQDKO-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)hexan-1-one is a synthetic aryl ketone characterized by a hexan-1-one backbone substituted with a 5-fluoro-2-methoxyphenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural features, which influence its physicochemical properties and biological interactions. The fluorine atom at the 5-position and the methoxy group at the 2-position contribute to its electronic and steric profile, making it a candidate for studying structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-3-4-5-6-12(15)11-9-10(14)7-8-13(11)16-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITTZRGDXFQDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280615
Record name 1-(5-Fluoro-2-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094748-76-1
Record name 1-(5-Fluoro-2-methoxyphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094748-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-2-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

1-(5-Fluoro-2-methoxyphenyl)hexan-1-one has been explored as a precursor in the synthesis of bioactive molecules. Its derivatives have shown potential in drug development, particularly in targeting serotonin receptors. For instance, studies have indicated that compounds derived from this structure exhibit antidepressant-like activity by acting as dual inhibitors of phosphodiesterase-4 (PDE4) and serotonin reuptake . This dual action may enhance therapeutic efficacy for mood disorders.

Research suggests that this compound can influence biological pathways due to its ability to modulate enzyme activities and receptor interactions. Specifically, it has been linked to the design of selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders. The unique arrangement of its functional groups allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .

Industrial Applications

In addition to its pharmaceutical relevance, 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one finds applications in the production of specialty chemicals, including fragrances and flavors. Its unique properties contribute to the synthesis of compounds used in various industrial formulations.

Case Studies and Research Findings

Several studies highlight the efficacy of compounds related to 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one:

  • Antidepressant Activity : A study demonstrated that derivatives of this compound showed significant antidepressant-like effects compared to traditional SSRIs like fluoxetine. The new compounds exhibited enhanced potency in animal models, suggesting their potential for clinical applications in treating depression .
  • Selectivity at Serotonin Receptors : Research has indicated that modifications of this compound can lead to selective agonism at serotonin receptors, particularly the 5-HT2C receptor. These findings are crucial for developing drugs with fewer side effects related to other serotonin receptors .

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one with analogs differing in substituents, chain length, or functional groups.

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one Hydrobromide

  • Structural Differences : Replaces the 5-fluoro-2-methoxyphenyl group with a 4-fluorophenyl moiety and introduces a pyrrolidin-1-yl group at the 2-position .
  • Crystallographic Data : Forms intermolecular N-H⋯Br interactions in its crystal structure, influencing its stability and solubility .
  • Biological Relevance: Pyrrolidine-substituted analogs are often studied as cathinone derivatives with psychoactive properties .

Differentiation-Inducing Factor-1 (DIF-1)

  • Structure : 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one .
  • Key Differences : Contains multiple hydroxyl and chlorine substituents, enhancing polarity and hydrogen-bonding capacity.
  • Biological Activity : Regulates chemotaxis and differentiation in Dictyostelium discoideum. The chloro and hydroxyl groups are critical for bioactivity, unlike the fluorine and methoxy groups in the target compound .

1-(5-Chloro-2-Methoxyphenyl)propan-1-one

  • Structural Differences : Shorter alkyl chain (propan-1-one vs. hexan-1-one) and a chlorine substituent instead of fluorine .
  • Physicochemical Impact : Reduced lipophilicity compared to the target compound due to shorter chain length. Chlorine’s larger atomic radius may alter steric interactions in biological systems .

1-(3,4-Dimethoxyphenyl)hexan-1-one

  • Substituent Variation : Features dimethoxy groups at the 3- and 4-positions instead of 5-fluoro-2-methoxy .

Alpha-PHP (1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one)

  • Structural Modifications : Lacks the methoxy and fluorine substituents but includes a pyrrolidine ring at the 2-position .
  • Regulatory Status : Listed as a Schedule I controlled substance due to stimulant effects, highlighting the importance of substituents in legal classification .

Comparative Data Tables

Table 1: Substituent and Chain-Length Comparisons

Compound Name Substituents Chain Length Key Functional Groups Biological/Regulatory Notes
1-(5-Fluoro-2-methoxyphenyl)hexan-1-one 5-F, 2-OCH3 C6 Aryl ketone Research compound
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one 4-F, pyrrolidine C6 Cathinone derivative Psychoactive; crystallographic data
DIF-1 3,5-Cl, 2,6-OH, 4-OCH3 C6 Polyketide Cell differentiation
1-(5-Chloro-2-methoxyphenyl)propan-1-one 5-Cl, 2-OCH3 C3 Aryl ketone Industrial use
Alpha-PHP Phenyl, pyrrolidine C6 Cathinone Schedule I controlled substance

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Key Spectral Data (NMR/IR)
1-(5-Fluoro-2-methoxyphenyl)hexan-1-one N/A ~3.5 (estimated) δH 7.8 (aromatic H), δF -115 ppm
DIF-1 N/A ~2.8 IR: Broad O-H stretch (3400 cm⁻¹)
1-(3,4-Dimethoxyphenyl)hexan-1-one N/A ~2.9 δH 3.8 (OCH3), δC 55 ppm
Alpha-PHP N/A ~3.1 LC/MS-MS: m/z 246 [M+H]+

Research Findings and Implications

  • Bioactivity : Fluorine and methoxy substituents in aryl ketones modulate receptor binding and metabolic stability. For example, DIF-1’s hydroxyl groups are essential for its role in Dictyostelium signaling, whereas fluorine in the target compound may enhance bioavailability .
  • Synthetic Challenges : Halogenation and methoxylation steps (e.g., bromination in DIF analogs ) are critical for modifying aryl ketones, suggesting similar strategies could be applied to the target compound.

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)hexan-1-one, also known as 5-Fluoro-2-methoxyphenyl hexanone, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17FO2
  • Molecular Weight : 224.275 g/mol
  • Structural Characteristics : The compound features a hexanone backbone substituted with a 5-fluoro-2-methoxyphenyl group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one has been studied in various contexts, particularly in relation to its potential as an antidepressant and its anticancer properties.

Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit dual inhibition of phosphodiesterase (PDE) and serotonin reuptake, suggesting that 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one may possess similar properties. For instance, a study demonstrated that related compounds showed significant antidepressant-like effects in animal models, outperforming traditional SSRIs like fluoxetine in efficacy .

Anticancer Potential

The compound's structural analogs have been evaluated for their cytotoxic effects against various human cancer cell lines. For example, derivatives of thiazoles containing the 5-fluoro-2-methoxyphenyl moiety demonstrated promising anticancer activity with IC50 values ranging from 10 to 30 µM against selected cancer cell lines . This suggests that 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one may also exhibit similar anticancer properties.

Case Studies and Research Findings

Several studies provide evidence supporting the biological activities of compounds related to 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one:

StudyFocusFindings
Antidepressant ActivityDemonstrated enhanced efficacy over fluoxetine in animal models.
Anticancer ActivityShowed cytotoxicity against human cancer cell lines with IC50 values between 10–30 µM.
MetabolomicsSuggested potential health benefits linked to phenolic compounds, indicating broader biological relevance.

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